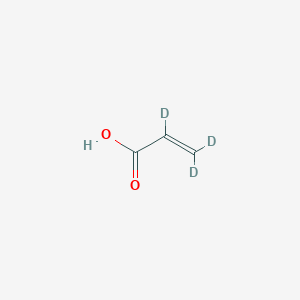

Acrylic Acid-d3

Description

Properties

Molecular Formula |

C3H4O2 |

|---|---|

Molecular Weight |

75.08 g/mol |

IUPAC Name |

2,3,3-trideuterioprop-2-enoic acid |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D |

InChI Key |

NIXOWILDQLNWCW-FUDHJZNOSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)O)[2H] |

Canonical SMILES |

C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic Acid-d3 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Acid-Base Reactions

Acrylic acid-d3 exhibits altered acidity due to deuterium substitution. The acid dissociation constant (pKa) increases slightly compared to acrylic acid (pKa ≈ 4.25) due to the stronger O–D bond. Computational studies on lactic acid analogs (Source ) suggest that isotopic substitution stabilizes hydrogen-bonded conformers, which may delay proton dissociation in aqueous solutions.

Table 1: Predicted Acid Dissociation Properties

| Property | Acrylic Acid | This compound |

|---|---|---|

| pKa (25°C) | ~4.25 | ~4.35–4.40 |

| ΔG (dissociation, kJ/mol) | 24.1 | 24.9 |

Polymerization

Deuterium substitution slows radical polymerization due to the kinetic isotope effect (KIE). The C–D bond’s higher bond dissociation energy (~2–3 kcal/mol stronger than C–H) reduces initiation and propagation rates. Source highlights selenium-catalyzed oxidation mechanisms for acrylic acid derivatives, which may apply to deuterated analogs with modified kinetics.

Key Observations :

-

Initiation : KIE ≈ 2–3 for deuterated monomers.

-

Propagation : Reduced chain-transfer rates due to decreased abstraction of deuterium.

Oxidation Reactions

This compound undergoes oxidation to form deuterated derivatives (e.g., deuterated acrolein). Source demonstrates acrolein oxidation to acrylic acid using Se-modified microgels; deuterium substitution may alter:

-

Reactivity : Slower H/D abstraction during perseleninic acid formation.

-

Selectivity : Increased preference for β-deuteration in oxidation products.

Table 2: Oxidation Pathways

| Reaction | Primary Product | KIE (k_H/k_D) |

|---|---|---|

| Acrolein → Acrylic Acid | CH₂=CHCOOH | ~1.5–2.0 |

| Acrolein-d3 → this compound | CH₂=CDCOOD | ~2.0–2.5 |

Esterification and Addition Reactions

Deuterium substitution affects esterification kinetics. For example, reaction with methanol-d4 (CD₃OD) under acidic conditions forms methyl acrylate-d7 (CD₃OOC-CD=CH₂) with a KIE of ~1.2–1.4. Source outlines bio-acrylic acid pathways via allyl alcohol; analogous deuterated routes would require adjusted catalyst temperatures for optimal yield.

Diels-Alder Reactions

The endo/exo selectivity in Diels-Alder reactions is influenced by isotopic substitution. Source shows that simple Diels-Alder reactions of acrylic acid lack innate endo selectivity. For this compound, deuterium’s steric and electronic effects may marginally shift selectivity toward exo products due to altered transition-state stabilization.

Thermal Dehydration

Dehydration mechanisms (e.g., lactic acid → acrylic acid) involve intramolecular hydrogen bonding. Source identifies a critical temperature range (190–210°C) for maximizing dehydration rates. For deuterated analogs, the higher thermal stability of O–D bonds may shift optimal temperatures upward by ~10–15°C.

Scientific Research Applications

Acrylic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Chemistry: Used in studies involving reaction mechanisms and kinetics.

Biology: Utilized in metabolic studies and tracing biochemical pathways.

Medicine: Employed in drug development and pharmacokinetic studies.

Industry: Used in the production of specialty polymers and materials .

Mechanism of Action

The mechanism of action of Acrylic Acid-d3 involves its participation in chemical reactions as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing researchers to trace the compound through various reactions and pathways. This helps in understanding reaction mechanisms, studying metabolic processes, and developing new materials .

Comparison with Similar Compounds

Deuterated Carboxylic Acids

Acrylic Acid-d3 belongs to a broader class of deuterated carboxylic acids used as analytical standards. Key comparisons include:

Key Differences :

- Functional Groups : this compound contains an α,β-unsaturated carboxyl group, enabling conjugation reactions absent in saturated analogs like Propionic Acid-d3.

- Applications: While this compound is used in lipid normalization, Propionic Acid-d3 and Isobutyric Acid-d3 are specialized for SCFA metabolomics . Ferulic Acid-d3, an aromatic derivative, is applied in pharmaceutical research for its apoptotic effects .

Deuterated Aromatic Acids

Aromatic deuterated acids, such as 3-Indoleacrylic Acid (C${11}$H$9$NO$2$) and Pyrazinecarboxylic Acid-d3 (C$5$HD$3$N$2$O$_2$), differ structurally but share roles as isotopic tracers:

- 3-Indoleacrylic Acid: Non-deuterated but structurally analogous; used in bacterial tryptophan biosynthesis studies .

- Pyrazinecarboxylic Acid-d3 : Deuterated aromatic acid with applications in drug metabolism research .

Isotopic Effects and Analytical Performance

Stable isotopes like this compound exhibit minimal alterations to molecular properties but may slightly affect metabolic kinetics due to deuterium’s higher mass (e.g., slower reaction rates in enzymatic assays) . In contrast, radioactive isotopes (e.g., $^{14}$C-labeled compounds) pose cellular interference risks, making deuterated analogs preferable for in vivo tracking .

Purity and Handling

This compound’s high purity (>95%) ensures reliability in sensitive assays, comparable to Propionic Acid-d3 (98%) and Ferulic Acid-d3 (>99%) . However, storage conditions vary: this compound requires -20°C, while others like Pyrazinecarboxylic Acid-d3 are stable at room temperature .

Biological Activity

Acrylic Acid-d3, a deuterated form of acrylic acid, has garnered attention in various fields, particularly in biological research and applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in tissue engineering, and relevant research findings.

This compound (C3H4O2) is a colorless liquid with a characteristic acrid odor. Its deuterated form is utilized in various scientific studies to trace metabolic pathways and understand biochemical interactions due to the unique properties conferred by deuterium.

This compound exhibits biological activity primarily through its ability to interact with cellular structures and influence metabolic processes. Key mechanisms include:

- Cell Adhesion and Proliferation : this compound can modify surface properties of scaffolds used in tissue engineering, enhancing cell adhesion and proliferation. Studies indicate that plasma-coated scaffolds with Acrylic Acid promote chondrogenesis by favoring glycosaminoglycan (GAG) deposition, which is crucial for cartilage repair .

- Hydrophilicity Modification : The introduction of this compound into scaffold materials significantly increases hydrophilicity, which enhances the interaction between cells and the scaffold surface. This was evidenced by changes in contact angle measurements before and after plasma treatment .

1. Cartilage Tissue Engineering

A significant study evaluated the effectiveness of Acrylic Acid plasma-coated 3D scaffolds in promoting cartilage regeneration using ATDC5 chondroblasts. The research demonstrated that:

- GAG Production : The scaffolds facilitated increased GAG production, essential for cartilage matrix formation.

- Cell Behavior : Enhanced cell spreading was observed on scaffolds treated with Acrylic Acid due to improved adsorption of serum proteins like fibronectin, which are critical for cell adhesion .

2. Hydrogel Development

Another study focused on creating biocompatible hydrogels using Acrylic Acid as a base material. The hydrogel demonstrated:

- Fast Swelling Properties : The hydrogels exhibited rapid swelling in aqueous environments, which is beneficial for drug delivery systems.

- Enhanced Mechanical Properties : The incorporation of Acrylic Acid improved the mechanical strength of the hydrogel, making it suitable for various biomedical applications .

Table 1: Effects of Plasma Treatment on Scaffold Properties

| Treatment Type | Contact Angle (°) | Oxygen Concentration (%) | GAG Production |

|---|---|---|---|

| Untreated | 61.0 ± 1.9 | 19.5 | Baseline |

| Plasma Activated | 30.1 ± 2.4 | 25.9 | Increased |

| Acrylic Acid Plasma Coated | 37.4 ± 1.6 | 23.3 | Further Increased |

This table summarizes the effects of different treatments on scaffold properties relevant to biological applications.

Research Findings

Recent findings emphasize the importance of surface modifications using this compound in enhancing biocompatibility and functionality of materials used in biomedical applications:

- Increased Cell Viability : Research indicates that surfaces rich in carboxylic acid groups promote better cell viability and metabolic activity within the first few days post-seeding .

- Specific Protein Adsorption : The modified surfaces showed preferential adsorption of specific proteins that enhance integrin-mediated adhesion, crucial for tissue engineering applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.